3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in different fields.
Wirkmechanismus
The mechanism of action of 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes in the body, which play a role in various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide in lab experiments is its unique structure, which makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations is that its synthesis can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in the treatment of various diseases.
2. Development of new synthesis methods that can improve the yield and purity of the compound.
3. Investigation of the potential use of this compound as a fluorescent probe in bioimaging.
4. Studies on the potential use of this compound as a potential inhibitor of enzymes involved in various diseases.
5. Exploration of the use of this compound in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for use in medicinal chemistry, bioimaging, and enzyme inhibition. Further research is needed to fully understand its potential applications and to develop new synthesis methods that can improve its availability for research purposes.
Synthesemethoden
The synthesis of 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions. The most common method used for its synthesis is the reaction between 1-benzofuran-2-carboxylic acid and 2-cyanoethyl-N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with hydrazine hydrate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The unique structure of 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has made it a subject of scientific research in various fields. It has been studied for its potential applications in medicinal chemistry, as a fluorescent probe in bioimaging, and as a potential inhibitor of enzymes involved in various diseases.
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-6-3-7-19-9-11(15(17)20)14(18-19)13-8-10-4-1-2-5-12(10)21-13/h1-2,4-5,8-9H,3,7H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAXDLNOOYBMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3C(=O)N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.